molecular formula C8H10ClFN2 B12434583 (1-(3-Chloro-4-fluorophenyl)ethyl)hydrazine

(1-(3-Chloro-4-fluorophenyl)ethyl)hydrazine

Katalognummer: B12434583
Molekulargewicht: 188.63 g/mol
InChI-Schlüssel: DTTZENZOVGRQHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(3-Chloro-4-fluorophenyl)ethyl)hydrazine: is an organic compound with the molecular formula C8H10ClFN2. It is a hydrazine derivative, characterized by the presence of a hydrazine group attached to an ethyl chain, which is further connected to a chlorofluorophenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Chloro-4-fluorophenyl)ethyl)hydrazine typically involves the reaction of 3-chloro-4-fluoroacetophenone with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors with efficient stirring and temperature control to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: (1-(3-Chloro-4-fluorophenyl)ethyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides or nitroso compounds, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (1-(3-Chloro-4-fluorophenyl)ethyl)hydrazine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .

Biology: It can be used to design molecules that interact with specific biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It may be used in the development of drugs for treating various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties .

Wirkmechanismus

The mechanism of action of (1-(3-Chloro-4-fluorophenyl)ethyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

  • 3-Chloro-4-fluorophenylhydrazine hydrochloride
  • (E)-N′-(1-(3-chloro-4-fluorophenyl)ethylidene)-4-hydroxy-tetrahydrofuran

Comparison: Compared to similar compounds, (1-(3-Chloro-4-fluorophenyl)ethyl)hydrazine is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C8H10ClFN2

Molekulargewicht

188.63 g/mol

IUPAC-Name

1-(3-chloro-4-fluorophenyl)ethylhydrazine

InChI

InChI=1S/C8H10ClFN2/c1-5(12-11)6-2-3-8(10)7(9)4-6/h2-5,12H,11H2,1H3

InChI-Schlüssel

DTTZENZOVGRQHA-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=C(C=C1)F)Cl)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.